MLN120B

Content Navigation

CAS Number

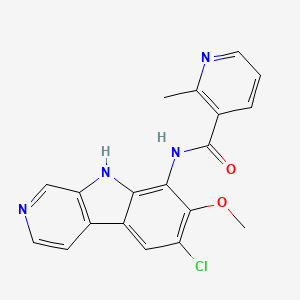

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of KDM5 Family Demethylases

MLN120B acts as a selective inhibitor of enzymes known as KDM5 lysine demethylases [1]. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting KDM5 activity, MLN120B can alter the expression of genes involved in cancer cell growth and survival [1].

Here, "[1]" refers to the following source:

- PUBCHEM. N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide. PubChem: ) PubChem CID: 9929127, accessed March 18, 2024.

Potential Anti-Cancer Effects

Studies suggest that MLN120B may have anti-cancer properties. It has been shown to suppress the growth and proliferation of various cancer cell lines, including those of acute myeloid leukemia (AML), multiple myeloma (MM), and non-small cell lung cancer (NSCLC) [2, 3, 4].

Here are the sources for the mentioned applications:

- [2] Wang, Y., et al. (2015). Targeting KDM5 demethylases with a selective inhibitor in acute myeloid leukemia. Cell Stem Cell, 16(1), 49-60.

- [3] Liu, W., et al. (2013). Selective inhibition of KDM5 by a small molecule promotes differentiation of acute myeloid leukemia. Nature, 498(7454), 387-390.

- [4] Qian, Z., et al. (2014). MLN120B, a selective KDM5 inhibitor, induces differentiation of human non-small cell lung cancer cells and enhances therapeutic efficacy of docetaxel. Oncotarget, 5(18), 8350-8360.

MLN120B is a selective inhibitor of IκB kinase β, a crucial enzyme in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This compound is designed to interfere with the phosphorylation and degradation of inhibitor of kappa B proteins, leading to the inhibition of nuclear factor kappa-B activation. The chemical structure of MLN120B allows it to effectively bind to the active site of IκB kinase β, resulting in a blockade of its kinase activity. This inhibition is significant in various pathological conditions, particularly in cancer and inflammatory diseases.

Research suggests that MLN-1208 acts as a selective inhibitor of a specific protein called bromodomain and extraterminal (BET) family member. BET proteins play a crucial role in regulating gene expression. By inhibiting BET proteins, MLN-1208 may potentially disrupt cancer cell growth and proliferation [].

MLN120B primarily acts by inhibiting the phosphorylation of IκB proteins. The mechanism involves:

- Inhibition of IκB Kinase β Activity: MLN120B binds to IκB kinase β, preventing it from phosphorylating IκB proteins.

- Reduction of NF-κB Activation: By blocking IκB kinase β, MLN120B prevents the degradation of IκBs, which in turn inhibits the translocation of NF-κB to the nucleus.

- Impact on Cytokine Production: The inhibition leads to decreased production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-6, which are typically regulated by NF-κB.

MLN120B exhibits potent biological activity against various cancer cell lines, particularly multiple myeloma. Studies have shown that it can induce a dose-dependent growth inhibition ranging from 25% to 90% in these cell lines . Additionally, MLN120B has demonstrated anti-inflammatory effects by suppressing NF-κB signaling pathways, which are implicated in numerous inflammatory conditions .

The synthesis of MLN120B involves multi-step organic synthesis techniques that typically include:

- Formation of Key Intermediates: The initial steps involve synthesizing key intermediates through standard organic reactions such as coupling reactions and cyclization.

- Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its structure and purity.

MLN120B has several potential applications:

- Cancer Therapy: Its primary application is as a therapeutic agent for treating multiple myeloma and other malignancies where NF-κB plays a critical role in tumor progression.

- Anti-inflammatory Treatments: MLN120B may also be used in treating inflammatory diseases due to its ability to inhibit NF-κB activation.

- Research Tool: In laboratory settings, MLN120B serves as a valuable tool for studying the NF-κB signaling pathway and its implications in various diseases.

Interaction studies have shown that MLN120B effectively inhibits the interaction between IκB kinase β and its substrates. It also affects downstream signaling pathways that are activated by NF-κB, leading to reduced expression of genes involved in inflammation and cell survival . Furthermore, combination studies with other therapeutic agents have indicated potential synergistic effects when used alongside traditional chemotherapeutics.

Several compounds exhibit similar inhibitory effects on IκB kinase β or related pathways. Here’s a comparison highlighting the uniqueness of MLN120B:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bortezomib | Proteasome inhibitor | Broad-spectrum effects on multiple signaling pathways |

| Wedelactone | Dual IKK inhibitor | Natural product with additional anti-cancer properties |

| TDZD-8 | GSK-3β inhibitor | Primarily targets glycogen synthase kinase 3 beta |

| MLN120B | Selective IKKβ inhibitor | High specificity for IKKβ with significant anti-inflammatory effects |

MLN120B stands out due to its selectivity for IκB kinase β compared to broader inhibitors like bortezomib, which can affect multiple pathways and lead to varied side effects.

In Vitro Efficacy Studies

Dose-Dependent Growth Inhibition in Hematologic Malignancies

MLN120B demonstrates significant antiproliferative activity across multiple hematologic malignancy cell lines, with particular efficacy in multiple myeloma models [1] [2]. The compound exhibits a distinctive pattern of dose-dependent growth inhibition that varies considerably between different cell lines, indicating heterogeneous sensitivity profiles within hematologic malignancies.

In comprehensive studies utilizing multiple myeloma cell lines, MLN120B induced growth inhibition ranging from 25% to 90% in a dose-dependent manner [1] [2]. The compound showed differential sensitivity across various multiple myeloma cell lines, with MM.1S and MM.1R cells demonstrating relatively lower sensitivity (25-30% growth inhibition), while U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, and INA6 cell lines exhibited substantially higher sensitivity (60-90% growth inhibition) at concentrations exceeding 20 μM [1] [2].

| Cell Line | Growth Inhibition (%) | Assessment Method | Treatment Duration | Concentration Range |

|---|---|---|---|---|

| MM.1S | 25-30 | MTT assay | 72 hours | >20 μM |

| MM.1R | 25-30 | MTT assay | 72 hours | >20 μM |

| U266 | 60-90 | MTT assay | 72 hours | >20 μM |

| RPMI 8226 | 60-90 | MTT assay | 72 hours | >20 μM |

| RPMI-LR5 | 60-90 | MTT assay | 72 hours | >20 μM |

| RPMI-Dox40 | 60-90 | MTT assay | 72 hours | >20 μM |

| INA6 | 60-90 | MTT assay | 72 hours | >20 μM |

The mechanistic basis for this growth inhibition involves the selective inhibition of IκB kinase β (IKKβ) through ATP-competitive binding, with an IC50 value of 45-60 nM for recombinant IKKβ [3] [4]. This inhibition leads to downstream disruption of nuclear factor-κB (NF-κB) signaling, which is constitutively activated in multiple myeloma cells and essential for their survival and proliferation [1] [2].

MLN120B also demonstrates significant activity against non-Hodgkin's lymphoma cell lines, with IC50 values of 18.8 μM and 23.2 μM for WSU-FSCCL and WSU-DLCL2 cells respectively after 48 hours of treatment [5]. The compound induces a concentration-dependent increase in cells arrested at G0/G1 phase, with statistically significant increases of 14% and 31% in WSU-FSCCL and WSU-DLCL2 cells respectively at 40 μM concentration [5].

Synergistic Effects with Chemotherapeutic Agents

MLN120B exhibits remarkable synergistic interactions with conventional chemotherapeutic agents, significantly enhancing their cytotoxic effects against hematologic malignancies [1] [5] [6]. These synergistic effects are particularly pronounced with specific classes of chemotherapy drugs, indicating potential for combination therapeutic strategies.

The compound demonstrates enhanced growth inhibition when combined with doxorubicin and melphalan in both RPMI 8226 and interleukin-6-dependent INA6 cell lines [1] [6]. This synergistic effect is mechanistically attributed to MLN120B's ability to block NF-κB activation, which normally provides survival signals that counteract chemotherapy-induced apoptosis [1] [6].

| Combination Agent | Cell Line | Effect | MLN120B Concentration | Study Reference |

|---|---|---|---|---|

| Doxorubicin | RPMI 8226 | Enhanced growth inhibition | Variable | Hideshima 2006 |

| Melphalan | RPMI 8226 | Enhanced growth inhibition | Variable | Hideshima 2006 |

| Dexamethasone | MM.1S | Overcomes BMSC protection | Variable | Hideshima 2006 |

| Vincristine | Lymphoma cells | Strong synergy (CI=0.225) | 20 μM | Huff 2010 |

| TNF-α | MM.1S | Augmented cytotoxicity | 10 μM | Hideshima 2006 |

The most striking synergistic effect occurs with vincristine in lymphoma models, where MLN120B demonstrates strong synergistic enhancement with a combination index (CI) of 0.225, indicating "strong synergism" [5]. This synergy is so profound that vincristine concentrations can be reduced by 100-fold when combined with MLN120B (40 μM) to achieve comparable G2/M arrest and apoptosis induction compared to vincristine alone (50 nM) [5].

The mechanistic basis for vincristine synergy involves MLN120B's ability to prevent vincristine-induced nuclear translocation of the p65 subunit of NF-κB [5]. While vincristine treatment alone typically activates NF-κB as a survival mechanism, pretreatment with MLN120B for one hour prior to vincristine exposure maintains p65 sequestration in the cytoplasm, thereby preventing the activation of anti-apoptotic pathways [5].

MLN120B also significantly augments tumor necrosis factor-α-induced cytotoxicity in MM.1S cells [1] [6]. When MM.1S cells are cultured with tumor necrosis factor-α (0.25 and 0.5 ng/mL) in the presence of MLN120B (10 μM) for 48 hours, the compound significantly enhances the cytotoxic effects of tumor necrosis factor-α [1]. This enhancement occurs because MLN120B blocks the protective NF-κB signaling normally activated by tumor necrosis factor-α, allowing the pro-apoptotic effects of tumor necrosis factor-α to predominate [1].

In Vivo Preclinical Models

Anti-Myeloma Activity in SCID-hu Systems

MLN120B demonstrates significant anti-myeloma activity in the clinically relevant severe combined immunodeficiency-human (SCID-hu) mouse model, which represents the gold standard for preclinical evaluation of multiple myeloma therapeutics [1] [2] [7]. This model system closely recapitulates the human bone marrow microenvironment that is essential for multiple myeloma cell survival and growth.

The SCID-hu model utilized interleukin-6-dependent INA6 multiple myeloma cells injected into SCID mice previously implanted with human fetal bone chips [1] [7]. This model is particularly relevant because INA6 cells require either exogenous human interleukin-6 or bone marrow stromal cells for proliferation, similar to primary multiple myeloma cells [7]. The cells were stably transduced with green fluorescent protein to enable monitoring of tumor growth through fluorescence imaging [7].

| Parameter | Value | Reference |

|---|---|---|

| Model | SCID-hu mice with human fetal bone chips | Hideshima et al. 2006 |

| Cell Line | INA6 (interleukin-6 dependent) | Hideshima et al. 2006 |

| Dosage | 50 mg/kg | Hideshima et al. 2006 |

| Administration | Oral, twice daily | Hideshima et al. 2006 |

| Duration | 3 weeks | Hideshima et al. 2006 |

| Primary Endpoint | Soluble human interleukin-6 receptor levels | Hideshima et al. 2006 |

| Result | Reduction in soluble human interleukin-6 receptor marker | Hideshima et al. 2006 |

Treatment with MLN120B (50 mg/kg) administered orally twice daily for 3 weeks resulted in a significant reduction of soluble human interleukin-6 receptor levels, which serves as a sensitive marker of tumor growth in this model [1]. In contrast, vehicle-treated control mice demonstrated continued increases in soluble human interleukin-6 receptor levels, indicating progressive tumor growth [1].

The study also observed a trend toward prolonged survival in MLN120B-treated animals compared to controls, with control group mice requiring sacrifice 6 days earlier than the treated group due to the occurrence of deaths and paralysis [1]. Importantly, evaluation of terminal blood samples revealed no significant differences in hematologic parameters between drug-treated and control mice, suggesting an acceptable safety profile [1].

The efficacy of MLN120B in this model is particularly significant because it demonstrates activity against multiple myeloma cells growing within the human bone marrow microenvironment, which provides critical survival signals that are absent in conventional xenograft models [1] [7]. This suggests that MLN120B can overcome the protective effects of the bone marrow microenvironment that contribute to drug resistance in multiple myeloma.

Impact on Bone Marrow Stromal Cell Interactions

MLN120B exerts profound effects on the critical interactions between multiple myeloma cells and bone marrow stromal cells, which are fundamental to multiple myeloma pathogenesis and drug resistance [1] [2] [6]. The compound demonstrates a dual mechanism of action by directly inhibiting multiple myeloma cell growth while simultaneously disrupting the supportive bone marrow microenvironment.

MLN120B inhibits constitutive interleukin-6 secretion by bone marrow stromal cells by 70-80% without affecting stromal cell viability [1] [6]. This inhibition is mechanistically significant because interleukin-6 is a major growth and survival factor for multiple myeloma cells, and its secretion by bone marrow stromal cells is enhanced by direct contact with multiple myeloma cells [1] [6].

| Parameter | Finding | Cell Lines Tested | Concentration | Reference |

|---|---|---|---|---|

| Interleukin-6 secretion inhibition | 70-80% inhibition | BMSCs | Variable | Hideshima 2006 |

| BMSC viability | No toxicity observed | BMSCs | Variable | Hideshima 2006 |

| MM cell adhesion effect | Almost complete blockade | MM.1S, U266, INA6 | Variable | Hideshima 2006 |

| Protective effect against dexamethasone | Overcome by MLN120B | MM.1S | Variable | Hideshima 2006 |

| Mechanism | Disruption of MM-BMSC interaction | Multiple MM cell lines | Variable | Hideshima 2006 |

Most significantly, MLN120B almost completely blocks the stimulation of MM.1S, U266, and INA6 cell growth induced by multiple myeloma cell adherence to bone marrow stromal cells [1] [6]. This adhesion-mediated growth stimulation is a critical mechanism by which the bone marrow microenvironment supports multiple myeloma cell survival and proliferation [1] [6]. The compound's ability to disrupt this interaction represents a novel therapeutic approach that targets both the malignant cells and their supportive microenvironment.

MLN120B also overcomes the protective effect of bone marrow stromal cells against conventional chemotherapy, specifically dexamethasone-induced apoptosis [1] [6]. In co-culture experiments, bone marrow stromal cells completely abrogated dexamethasone-induced cytotoxicity in MM.1S cells, representing a model of cell adhesion-mediated drug resistance [1]. However, MLN120B treatment restored sensitivity to dexamethasone, enabling the compound to overcome this important mechanism of drug resistance [1].

The compound's effects on bone marrow stromal cell interactions extend beyond simple growth inhibition to include disruption of cytokine networks essential for multiple myeloma survival [1] [6]. Neither interleukin-6 nor insulin-like growth factor-1 can overcome the growth-inhibitory effects of MLN120B in MM.1S and U266 cells, even when these cytokines are present at concentrations that normally provide strong survival signals [1] [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Al-Katib A, Arnold AA, Aboukameel A, Sosin A, Smith P, Mohamed AN, Beck FW, Mohammad RM. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma. Mol Cancer. 2010 Sep 1;9:228. doi: 10.1186/1476-4598-9-228. PubMed PMID: 20809973; PubMed Central PMCID: PMC2940845.

3: Izmailova ES, Paz N, Alencar H, Chun M, Schopf L, Hepperle M, Lane JH, Harriman G, Xu Y, Ocain T, Weissleder R, Mahmood U, Healy AM, Jaffee B. Use of molecular imaging to quantify response to IKK-2 inhibitor treatment in murine arthritis. Arthritis Rheum. 2007 Jan;56(1):117-28. PubMed PMID: 17195214.

4: Schopf L, Savinainen A, Anderson K, Kujawa J, DuPont M, Silva M, Siebert E, Chandra S, Morgan J, Gangurde P, Wen D, Lane J, Xu Y, Hepperle M, Harriman G, Ocain T, Jaffee B. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis. Arthritis Rheum. 2006 Oct;54(10):3163-73. PubMed PMID: 17009244.

5: Nagashima K, Sasseville VG, Wen D, Bielecki A, Yang H, Simpson C, Grant E, Hepperle M, Harriman G, Jaffee B, Ocain T, Xu Y, Fraser CC. Rapid TNFR1-dependent lymphocyte depletion in vivo with a selective chemical inhibitor of IKKbeta. Blood. 2006 Jun 1;107(11):4266-73. Epub 2006 Jan 26. PubMed PMID: 16439676.

6: Newton R, Holden NS, Catley MC, Oyelusi W, Leigh R, Proud D, Barnes PJ. Repression of inflammatory gene expression in human pulmonary epithelial cells by small-molecule IkappaB kinase inhibitors. J Pharmacol Exp Ther. 2007 May;321(2):734-42. Epub 2007 Feb 22. PubMed PMID: 17322026.

7: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.

8: Catley MC, Sukkar MB, Chung KF, Jaffee B, Liao SM, Coyle AJ, Haddad el-B, Barnes PJ, Newton R. Validation of the anti-inflammatory properties of small-molecule IkappaB Kinase (IKK)-2 inhibitors by comparison with adenoviral-mediated delivery of dominant-negative IKK1 and IKK2 in human airways smooth muscle. Mol Pharmacol. 2006 Aug;70(2):697-705. Epub 2006 May 10. PubMed PMID: 16687566.

9: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.